5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one
Description
5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including a furan ring, a thiadiazole ring, and a pyrrolone core, making it an interesting subject for chemical research and industrial applications.
Properties
Molecular Formula |
C21H19N3O5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H19N3O5S/c1-4-28-14-7-5-6-13(10-14)17-16(18(25)15-9-8-11(2)29-15)19(26)20(27)24(17)21-23-22-12(3)30-21/h5-10,17,26H,4H2,1-3H3 |
InChI Key |
YGAQKCHQQVDBPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting with 5-methyl-2-furancarboxaldehyde, which can be synthesized from furfural through methylation and formylation reactions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized from appropriate thiosemicarbazide derivatives through cyclization reactions.
Coupling Reactions: The furan and thiadiazole intermediates are then coupled with a 3-ethoxyphenyl derivative through a series of condensation and cyclization reactions to form the pyrrolone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
The compound has demonstrated various biological activities that make it a candidate for pharmaceutical applications:
- Antimicrobial Properties : Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activities. The presence of the thiadiazole ring in this compound suggests potential effectiveness against a range of pathogens .
- Anticancer Activity : Compounds with similar structural motifs have been studied for their anticancer properties. The unique structure of 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one may enhance its efficacy as an anticancer agent due to its ability to interact with biological targets involved in cell proliferation and apoptosis .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, which can lead to the development of new derivatives with modified biological activities:
- Formation of Functional Groups : The synthesis often includes the creation of furan and thiadiazole rings through cyclization reactions. These reactions are crucial for generating compounds with enhanced reactivity and biological potential .
- Modifications for Enhanced Activity : By altering substituents on the furan or thiadiazole rings, researchers can develop analogs that may exhibit improved potency or selectivity towards specific biological targets .
Industrial Applications
Due to its unique chemical structure, this compound may also find applications in various industrial sectors:
- Agricultural Chemicals : Compounds with similar structures have been explored as potential agrochemicals due to their biological activity against plant pathogens and pests. This could lead to the development of new pesticides or fungicides .
- Material Science : The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability or mechanical strength due to the presence of heterocyclic structures that often confer desirable characteristics .
Case Studies and Research Findings
A review of relevant literature highlights several key studies that explore the applications and effectiveness of this compound:
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and covalent bonding with its targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furancarboxaldehyde: Shares the furan ring structure but lacks the additional functional groups.
1,3,4-Thiadiazole Derivatives: Similar thiadiazole ring but different substituents.
Pyrrolone Derivatives: Compounds with a pyrrolone core but varying side chains.
Uniqueness
The uniqueness of 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a versatile compound for research and industrial purposes.
Biological Activity
The compound 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one is a complex organic molecule notable for its diverse structural features, including a pyrrolone core, furan ring, and thiadiazole moiety. This article aims to explore its biological activity, potential therapeutic applications, and underlying mechanisms based on current research findings.
Molecular Structure
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 425.5 g/mol
- Key Functional Groups :
- Pyrrolone core
- Furan ring
- Thiadiazole moiety
Structural Features Table
| Feature | Description |
|---|---|
| Pyrrolone Core | Five-membered ring containing nitrogen and oxygen |
| Furan Ring | Contributes to the compound's reactivity |
| Thiadiazole Moiety | Associated with various pharmacological effects |
Pharmacological Effects
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole and pyrrolone have been reported to induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest .
- Antimicrobial Properties : The presence of the thiadiazole ring is often linked to antimicrobial activity. Studies suggest that compounds containing this moiety can inhibit the growth of bacteria and fungi.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of related compounds:
- Cytotoxicity Studies :
- Mechanisms of Action :
- Selectivity Towards Cancer Cells :
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Pyrrolone derivative | 12.5 | Anticancer |
| Compound B | Thiadiazole derivative | 15.0 | Antimicrobial |
| Compound C | Furan derivative | >100 | Non-toxic |
Synthesis and Chemical Reactivity
The synthesis of 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one typically involves multi-step reactions starting from simpler precursors. The unique structural attributes allow for diverse chemical reactivity, making it an interesting target for medicinal chemistry.
Synthesis Pathway Overview
- Starting Materials : Ethoxyphenyl derivatives and furan-based compounds.
- Reagents : Various coupling agents and catalysts.
- Final Product Isolation : Purification through crystallization or chromatography.
Future Directions in Research
Further investigations are essential to fully elucidate the specific mechanisms of action and therapeutic potential of this compound. Key areas for future research include:
- In Vivo Studies : To assess the pharmacokinetics and long-term effects in model organisms.
- Mechanistic Studies : To uncover detailed pathways through which biological effects are mediated.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's efficacy and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
